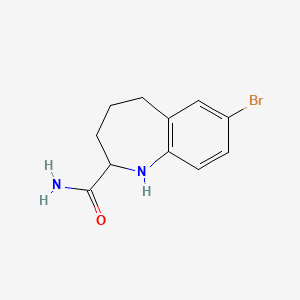

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-phenylpropan-1-amine.

Acylation: The amine undergoes acylation with methyl chloroformate to form an intermediate.

Cyclization: The intermediate is then cyclized using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired benzazepine structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating cardiovascular diseases, rheumatoid arthritis, and other conditions.

Pharmacology: The compound is investigated for its bioactivity and potential as a drug candidate.

Biological Studies: Researchers explore its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one: Another benzazepine derivative with similar structural features.

3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: A related compound with a different substitution pattern.

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature may confer distinct biological activities and pharmacological properties compared to other benzazepine derivatives.

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H13BrN2O

- CAS Number : 71565-90-7

- Molecular Weight : 226.12 g/mol

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural similarity to other benzazepine derivatives known for anticancer effects warrants further investigation into its potential as an anticancer agent.

- Neuropharmacological Effects : The compound may influence dopaminergic pathways, similar to other compounds in the benzazepine class. This suggests potential applications in treating neurological disorders such as Parkinson's disease or schizophrenia.

- Anti-inflammatory Properties : Some studies have indicated that benzazepines can modulate inflammatory responses, which could be relevant for conditions like inflammatory bowel disease (IBD).

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Dopamine Receptor Modulation : The compound may act as a modulator of dopamine receptors, which are critical in various physiological processes including mood regulation and motor control.

- Inhibition of Protein Synthesis : Similar to other alkaloids from the Cephalotaxus genus, it may inhibit protein synthesis at the ribosomal level, contributing to its antitumor activity .

Table 1: Summary of Biological Activities and Mechanisms

Notable Research

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzazepines and their effects on cancer cell lines. The findings indicated that modifications to the benzazepine structure could enhance antitumor efficacy while reducing toxicity .

Another investigation focused on the neuropharmacological properties of related compounds and their potential therapeutic effects in models of neurodegenerative diseases. The results suggested that these compounds could improve motor function and reduce neuroinflammation in animal models .

Properties

Molecular Formula |

C11H13BrN2O |

|---|---|

Molecular Weight |

269.14 g/mol |

IUPAC Name |

7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide |

InChI |

InChI=1S/C11H13BrN2O/c12-8-4-5-9-7(6-8)2-1-3-10(14-9)11(13)15/h4-6,10,14H,1-3H2,(H2,13,15) |

InChI Key |

ITGZBECJVHLOHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC2=C(C1)C=C(C=C2)Br)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.